Angiogenin (108-122) TFA is a peptide derived from the angiogenin protein, which is recognized for its significant role in angiogenesis, the process of new blood vessel formation. This specific peptide sequence retains essential biological activities that contribute to various physiological processes, particularly in pathological conditions such as cancer. Angiogenin itself is a ribonuclease with a molecular weight of approximately 14 kDa, and the segment (108-122) is crucial for its functional properties, including promoting endothelial cell function and neovascularization.
Angiogenin is primarily sourced from human tissues, where it is produced in response to hypoxic conditions or injury. The peptide (108-122) can be synthesized chemically or produced through recombinant DNA technology. It has garnered attention for its therapeutic potential in treating conditions like cancer, inflammation, and fibrosis .
Angiogenin (108-122) TFA belongs to the class of angiogenic factors and ribonucleases. It is classified as a bioactive peptide due to its involvement in cellular signaling pathways and its ability to influence cell proliferation and migration.
The synthesis of Angiogenin (108-122) can be achieved through several methods:
In solid-phase synthesis, protecting groups are used to prevent unwanted reactions during the coupling of amino acids. The final product is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography. In recombinant synthesis, expression systems are optimized for yield and activity, often requiring purification steps like affinity chromatography to isolate the active peptide .
The molecular structure of Angiogenin (108-122) consists of a specific sequence of amino acids that contributes to its biological activity. The peptide includes critical residues that facilitate its interaction with target cells and substrates.
The sequence of Angiogenin (108-122) is characterized by specific structural motifs that enhance its binding affinity to actin filaments, influencing their polymerization dynamics. The peptide's three-dimensional conformation is vital for its function as an angiogenic factor.
Angiogenin (108-122) participates in several biochemical reactions:
The catalytic residues involved in these reactions include histidine at position 13, lysine at position 40, and histidine at position 114. These residues play crucial roles in the enzymatic activity of Angiogenin.
Angiogenin (108-122) exerts its effects through multiple mechanisms:
Studies have shown that Angiogenin induces nitric oxide synthesis in endothelial cells, further enhancing vascular permeability and promoting angiogenesis .
Angiogenin (108-122) TFA is typically presented as a white to off-white powder. Its solubility varies depending on the solvent used but is generally soluble in water and organic solvents commonly used in biochemical applications.
The chemical stability of Angiogenin (108-122) can be influenced by factors such as pH, temperature, and ionic strength of the solution. Its activity can be affected by modifications or degradation under harsh environmental conditions.
Angiogenin (108-122) TFA has several scientific applications:
Angiogenin (ANG), initially isolated in 1985 from HT-29 human colon adenocarcinoma cell-conditioned medium, holds the distinction of being the first human tumor-derived protein with potent angiogenic activity [2] [4]. This 14.4 kDa protein, comprising 123 amino acids, belongs to the ribonuclease A (RNase A) superfamily but exhibits only 33% sequence identity and 10⁻⁵–10⁻⁶-fold weaker ribonucleolytic activity compared to bovine pancreatic RNase A [2] [6]. Its discovery provided direct experimental validation of Judah Folkman's hypothesis that tumor growth depends on angiogenesis [2]. Early functional studies demonstrated ANG's exceptional potency, inducing new blood vessel formation in chicken chorioallantoic membranes and rabbit corneas at femtomolar concentrations [2] [4]. This unparalleled bioactivity sparked intensive research into its structure-function relationships, revealing that despite weak enzymatic activity, ANG's ribonucleolytic function is indispensable for its biological roles [2] [9].
ANG exhibits diverse functionalities across physiological and pathological contexts:
Table 1: Pathological Implications of Angiogenin Dysregulation
Disease Context | Molecular Mechanisms | Functional Outcomes |
---|---|---|
Solid Tumors | Ribosomal DNA transcription stimulation, VEGF synergy | Angiogenesis, proliferation, metastasis |
Neurodegeneration | Impaired tRNA cleavage, reduced stress granule formation | Neuronal apoptosis, ALS/PD progression |
Inflammatory Disorders | Cytokine-mediated upregulation | Enhanced microvascular density in IBD |
The rationale for investigating ANG-derived fragments stems from the need to dissect functional domains and develop targeted therapeutics. Angiogenin (108-122) corresponds to a 15-amino acid segment (¹⁰⁸Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg¹²²) within ANG's C-terminal region [3] [5]. This region is structurally distinct from the catalytic site (residues 13-114) and nuclear localization signal (residues 30-35), suggesting independent functionality [6] [9]. The trifluoroacetate (TFA) salt form enhances peptide solubility and stability for experimental use [3] [8]. Crucially, this fragment retains biological relevance by modulating ANG's ribonucleolytic activity and receptor interactions, providing a molecular tool for probing ANG-dependent pathways without full-length protein complexities [3] [7] [8].
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7